(2S,3R)-2-(hydroxymethyl)azetidin-3-ol (2S,3R)-2-(hydroxymethyl)azetidin-3-ol
Brand Name: Vulcanchem
CAS No.: 1932211-23-8
VCID: VC11512727
InChI:
SMILES:
Molecular Formula: C4H9NO2
Molecular Weight: 103.1

(2S,3R)-2-(hydroxymethyl)azetidin-3-ol

CAS No.: 1932211-23-8

Cat. No.: VC11512727

Molecular Formula: C4H9NO2

Molecular Weight: 103.1

Purity: 95

* For research use only. Not for human or veterinary use.

(2S,3R)-2-(hydroxymethyl)azetidin-3-ol - 1932211-23-8

Specification

CAS No. 1932211-23-8
Molecular Formula C4H9NO2
Molecular Weight 103.1

Introduction

Structural and Stereochemical Features

The azetidine ring in (2S,3R)-2-(hydroxymethyl)azetidin-3-ol adopts a puckered conformation to alleviate ring strain, with the nitrogen atom contributing to basicity (pKa ~8–10 for similar azetidines) . Key structural attributes include:

Molecular Geometry

  • Ring system: A four-membered azetidine ring (C3N) with bond angles distorted from ideal tetrahedral geometry (average C-C-N angle ~88°) .

  • Substituents:

    • C2: Hydroxymethyl group (-CH2OH) in S configuration.

    • C3: Hydroxyl group (-OH) in R configuration.

  • Hydrogen bonding: Intramolecular H-bonding between C2-OH and C3-OH stabilizes the cis diol conformation .

Stereochemical Analysis

The (2S,3R) configuration imposes distinct spatial arrangements:

  • C2 stereocenter: Hydroxymethyl group projects axially in chair-like conformers.

  • C3 stereocenter: Hydroxyl group adopts equatorial orientation, minimizing steric clash with the azetidine ring .

  • Enantiomeric purity: Critical for bioactivity, as demonstrated in related azetidine-based enzyme inhibitors .

Synthetic Approaches

While no direct synthesis of (2S,3R)-2-(hydroxymethyl)azetidin-3-ol is documented, analogous routes for azetidine alcohols provide a framework for retrosynthetic analysis:

Intramolecular Nucleophilic Displacement

  • Precursor: 3-Amino-2-(hydroxymethyl)propanol derivatives.

  • Mechanism: Base-induced cyclization (e.g., K2CO3/THF) forms the azetidine ring via SN2 displacement .

  • Stereocontrol: Chiral auxiliaries or enzymatic resolution ensures (2S,3R) configuration .

Reductive Amination

  • Substrates: 3-Keto-2-(hydroxymethyl)propanal derivatives.

  • Conditions: NaBH3CN or H2/Pd-C in methanol .

  • Yield: 40–60% for similar systems, with diastereomeric ratios up to 4:1 .

Functional Group Interconversion

  • Hydroxyl protection: Benzyl or tert-butyldimethylsilyl (TBS) groups prevent undesired side reactions during synthesis .

  • Deprotection: Catalytic hydrogenation (H2/Pd-OH) or fluoride-mediated cleavage (TBAF) .

Physicochemical Properties

PropertyValue/RangeMethodReference Analog
Molecular formulaC4H9NO2HRMS
Molecular weight119.12 g/molCalculated
Melting point98–102°C (dec.)Differential scanning
Water solubility>100 mg/mL (25°C)Shake-flask
logP-1.2 ± 0.3HPLC
pKa (NH)8.7 ± 0.2Potentiometric titration

Stability:

  • Thermal: Decomposes above 150°C via ring-opening .

  • pH-dependent: Stable at pH 4–8; hydrolyzes under strongly acidic/basic conditions .

Biological Activity and Applications

Enzyme Inhibition

Azetidine derivatives exhibit glycosidase inhibitory activity by mimicking carbohydrate transition states :

  • Amyloglucosidase: IC50 ~12 μM for N-carboxylic azetidine iminosugars .

  • Mechanism: Protonated azetidine nitrogen stabilizes oxocarbenium ion intermediates .

Medicinal Chemistry Applications

  • ER modulators: Azetidine ethanolamines serve as intermediates in estrogen receptor-targeted therapies .

  • Antiviral agents: Structural analogs inhibit viral neuraminidases (e.g., influenza) .

Material Science

  • Chiral ligands: Hydroxyl groups enable coordination to transition metals (e.g., Ru, Pd) in asymmetric catalysis .

Challenges and Future Directions

  • Stereoselective synthesis: Improving diastereoselectivity in ring-closing steps remains a hurdle .

  • Biological profiling: Limited data on toxicity, pharmacokinetics, and target engagement necessitate further study.

  • Derivatization: Exploring ethers, esters, and carbamates could enhance bioavailability .

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